Cas no 1781041-85-7 (2-(Difluoromethyl)pyrrolidine hydrochloride)
2-(Difluoromethyl)pyrrolidine hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 2-(Difluoromethyl)pyrrolidine hydrochloride
- SB47524
- CS-0166796
- SCHEMBL18340163
- 2-(Difluoromethyl)pyrrolidine HCl
- 2-(difluoromethyl)pyrrolidine;hydrochloride
- 2-(difluoromethyl)pyrrolidinehydrochloride
- MFCD28501339
- EN300-296188
- P14708
- 1781041-85-7
- RDIHQUJWAQSJNK-UHFFFAOYSA-N
- MFCD22628479
- SB12481
- SB12479
- SY145120
- (S)-2-(Difluoromethyl)pyrrolidine hydrochloride
- AKOS024125197
- 1393541-22-4
- Pyrrolidine, 2-(difluoromethyl)-, hydrochloride (1:1)
- CS-0052235
- SB12480
- AS-52286
- DB-148543
- PB46919
- HXC91425
-
- MDL: MFCD28501339
- Inchi: 1S/C5H9F2N.ClH/c6-5(7)4-2-1-3-8-4;/h4-5,8H,1-3H2;1H
- InChI Key: RDIHQUJWAQSJNK-UHFFFAOYSA-N
- SMILES: Cl.FC(C1CCCN1)F
Computed Properties
- Exact Mass: 157.0469833g/mol
- Monoisotopic Mass: 157.0469833g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 74.8
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 12Ų
Experimental Properties
- Melting Point: NA
2-(Difluoromethyl)pyrrolidine hydrochloride Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-(Difluoromethyl)pyrrolidine hydrochloride Pricemore >>
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| Alichem | A109008966-250mg |
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1781041-85-7 | 95% | 250mg |
$419.22 | 2022-04-02 | |
| Alichem | A109008966-1g |
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| TRC | D455963-5mg |
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| TRC | D455963-10mg |
2-(Difluoromethyl)pyrrolidine hydrochloride |
1781041-85-7 | 10mg |
$ 70.00 | 2022-06-02 | ||
| TRC | D455963-50mg |
2-(Difluoromethyl)pyrrolidine hydrochloride |
1781041-85-7 | 50mg |
$ 295.00 | 2022-06-02 | ||
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | MY1036-1g |
2-(difluoromethyl)pyrrolidine hydrochloride |
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| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X04215-250mg |
2-(Difluoromethyl)pyrrolidine hydrochloride |
1781041-85-7 | 95% | 250mg |
¥3105.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X04215-100mg |
2-(Difluoromethyl)pyrrolidine hydrochloride |
1781041-85-7 | 95% | 100mg |
¥2070.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X04215-1g |
2-(Difluoromethyl)pyrrolidine hydrochloride |
1781041-85-7 | 95% | 1g |
¥7762.0 | 2024-07-18 |
2-(Difluoromethyl)pyrrolidine hydrochloride Suppliers
2-(Difluoromethyl)pyrrolidine hydrochloride Related Literature
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
Additional information on 2-(Difluoromethyl)pyrrolidine hydrochloride
Professional Introduction to 2-(Difluoromethyl)pyrrolidine Hydrochloride (CAS No. 1781041-85-7)
2-(Difluoromethyl)pyrrolidine hydrochloride, with the chemical formula C5H7F2NCl, is a significant compound in the realm of pharmaceutical and chemical research. This compound has garnered considerable attention due to its unique structural properties and potential applications in drug development. The presence of a difluoromethyl group and a pyrrolidine ring makes it a versatile intermediate for synthesizing various bioactive molecules. In this comprehensive overview, we delve into the compound's characteristics, synthesis methods, and its emerging role in modern medicinal chemistry.
The CAS number 1781041-85-7 serves as a unique identifier for this chemical entity, ensuring precise referencing in scientific literature and industrial applications. The difluoromethyl group is particularly noteworthy, as it introduces electron-withdrawing effects that can modulate the reactivity and binding affinity of molecules incorporating this moiety. This feature has made 2-(Difluoromethyl)pyrrolidine hydrochloride a valuable building block in the design of novel therapeutic agents.
Recent advancements in synthetic chemistry have refined the methodologies for producing this compound with high purity and yield. One of the most prominent synthetic routes involves the reaction of pyrrolidine derivatives with difluoromethylating agents under controlled conditions. These reactions often require careful optimization to minimize side products and maximize the desired transformation. The hydrochloride salt form enhances the stability and solubility of the compound, making it more amenable for further chemical modifications and biological evaluations.
In the context of pharmaceutical research, 2-(Difluoromethyl)pyrrolidine hydrochloride has been explored as a precursor for various drug candidates. Its structural framework is conducive to interactions with biological targets, such as enzymes and receptors, which are critical for therapeutic efficacy. For instance, studies have demonstrated its utility in developing compounds with potential antiviral and anti-inflammatory properties. The pyrrolidine ring, a common motif in bioactive molecules, contributes to favorable pharmacokinetic profiles when incorporated into drug candidates.
The incorporation of fluorine atoms into organic molecules is a well-established strategy to enhance metabolic stability and binding affinity. The difluoromethyl group, in particular, has been extensively studied for its ability to improve pharmacological properties. In recent years, computational modeling and experimental validations have highlighted the role of this group in optimizing drug-like characteristics. This has spurred interest in synthesizing derivatives of 2-(Difluoromethyl)pyrrolidine hydrochloride to explore new therapeutic avenues.
Current research initiatives are focusing on leveraging 2-(Difluoromethyl)pyrrolidine hydrochloride in the development of next-generation therapeutics. For example, its application in designing small-molecule inhibitors for kinases and other enzyme targets has shown promise in preclinical studies. The compound's ability to serve as a scaffold for structure-activity relationship (SAR) studies makes it an invaluable tool for medicinal chemists. By systematically modifying its structure, researchers can gain insights into key pharmacophoric elements that contribute to biological activity.
The pharmaceutical industry has also recognized the potential of 2-(Difluoromethyl)pyrrolidine hydrochloride in addressing unmet medical needs. Its versatility allows for the creation of compounds targeting diverse disease mechanisms, including cancer and neurodegenerative disorders. Collaborative efforts between academic institutions and pharmaceutical companies are underway to translate these findings into clinical applications. The compound's role as an intermediate in drug synthesis underscores its importance in modern medicinal chemistry.
As our understanding of molecular interactions continues to evolve, so does the utility of 2-(Difluoromethyl)pyrrolidine hydrochloride. Emerging technologies, such as high-throughput screening and fragment-based drug discovery, are enabling researchers to identify new applications for this compound more efficiently than ever before. Its integration into these platforms highlights its significance as a cornerstone in chemical biology research.
In conclusion, 2-(Difluoromethyl)pyrrolidine hydrochloride represents a fascinating compound with broad implications in pharmaceutical science. Its unique structural features, coupled with its synthetic accessibility, make it an indispensable tool for drug discovery efforts worldwide. As research progresses, we can anticipate further innovations stemming from this versatile intermediate, contributing to advancements in human health and well-being.
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